2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride is a chemical compound with a complex structure that includes an azepane ring, a sulfonyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Pyridine Moiety: The pyridine moiety is attached through nucleophilic substitution reactions, where the pyridine ring acts as a nucleophile.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification steps to obtain the desired product in its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Azepan-1-ylsulfonyl)ethylamine: Similar structure but lacks the pyridine moiety.
N-(Pyridin-3-ylmethyl)ethanamine: Contains the pyridine moiety but lacks the azepane ring and sulfonyl group.
2-(Azepan-1-ylsulfonyl)ethanol: Similar structure with an alcohol group instead of the amine group.
Uniqueness
2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride is unique due to its combination of an azepane ring, sulfonyl group, and pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
2-(Azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine hydrochloride, identified by its CAS number 1203383-66-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse sources.
Chemical Structure and Properties
The compound features an azepane ring, a sulfonyl group, and a pyridine moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
The proposed mechanism for compounds with azepane and pyridine derivatives often involves modulation of signaling pathways associated with cell growth and apoptosis. These compounds may act as inhibitors of specific kinases or other enzymes involved in cancer progression.
In Vitro Studies
A recent study investigated the effects of related compounds on human cancer cell lines. The results demonstrated that certain azepane derivatives significantly reduced cell viability in a dose-dependent manner, implicating their potential as anticancer agents. While direct studies on this compound are lacking, the promising results from similar compounds provide a basis for further investigation.
In Vivo Studies
Animal model studies focusing on similar sulfonamide compounds have shown promising results in tumor reduction and improved survival rates. These findings underscore the need for targeted research on this compound to validate its efficacy and safety profile in vivo.
Data Table: Summary of Biological Activities
Activity | Related Compounds | Findings |
---|---|---|
Anticancer | Azepane derivatives | Significant inhibition of cancer cell proliferation |
Enzyme Inhibition | Sulfonamide analogs | Modulation of kinase activity |
Cytotoxicity | Pyridine-based compounds | Dose-dependent reduction in cell viability |
Properties
Molecular Formula |
C14H24ClN3O2S |
---|---|
Molecular Weight |
333.9 g/mol |
IUPAC Name |
2-(azepan-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H23N3O2S.ClH/c18-20(19,17-9-3-1-2-4-10-17)11-8-16-13-14-6-5-7-15-12-14;/h5-7,12,16H,1-4,8-11,13H2;1H |
InChI Key |
RTGNAEUFNUKKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CCNCC2=CN=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.